molecular formula C9H11ClN2O B1523733 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride CAS No. 1251923-62-2

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Cat. No.: B1523733
CAS No.: 1251923-62-2
M. Wt: 198.65 g/mol
InChI Key: PRRLNANRUDWRIT-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride is a chemical compound with the molecular formula C9H10N2O·HCl. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an aminomethyl group attached to a phenoxyacetonitrile backbone, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzylamine and chloroacetonitrile.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: 4-Hydroxybenzylamine is reacted with chloroacetonitrile under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is precipitated by adding hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxyacetonitrile backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenol: Similar structure but lacks the nitrile group.

    2-(4-Hydroxyphenoxy)acetonitrile: Similar structure but lacks the aminomethyl group.

    4-(Aminomethyl)benzonitrile: Similar structure but lacks the phenoxy group.

Uniqueness

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride is unique due to the presence of both the aminomethyl and phenoxyacetonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRLNANRUDWRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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